1-(5-Hydroxy-2-methylphenyl)ethanone
Overview
Description
1-(5-Hydroxy-2-methylphenyl)ethanone, also known as 2-Hydroxy-5-methylacetophenone, is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the bromination of 2-hydroxy-acetophenone in chloroform under cold conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5-methyl-2-hydroxybenzaldehyde.
Reduction: Formation of 1-(5-hydroxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the substituent used.
Scientific Research Applications
1-(5-Hydroxy-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic ring allows it to participate in π-π interactions, which can affect enzyme activity and receptor binding.
Comparison with Similar Compounds
- 1-Hydroxy-2-acetyl-4-methylbenzene
- 2-Hydroxy-5-methylacetophenone
- 2’-Hydroxy-5’-methylacetophenone
- o-Acetyl-p-cresol
- Acetophenone, 2’-hydroxy-5’-methyl-
- 2-Acetyl-4-methylphenol
Uniqueness: 1-(5-Hydroxy-2-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
1-(5-hydroxy-2-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYYNLVUKHOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294426 | |
Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-70-9 | |
Record name | 40180-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-hydroxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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